3,4-Dimethoxy-3,4-diphenylthiolane
Description
3,4-Dimethoxy-3,4-diphenylthiolane is a sulfur-containing heterocyclic compound featuring a saturated five-membered thiolane ring with methoxy (-OCH₃) and phenyl (C₆H₅) substituents at positions 3 and 4. Its structure combines electron-donating methoxy groups with aromatic phenyl moieties, influencing its electronic, steric, and solubility properties. The compound is commercially available (e.g., listed in Biopharmacule Speciality Chemicals catalogs) but lacks extensive toxicological characterization, necessitating careful handling .
Properties
CAS No. |
92929-49-2 |
|---|---|
Molecular Formula |
C18H20O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3,4-dimethoxy-3,4-diphenylthiolane |
InChI |
InChI=1S/C18H20O2S/c1-19-17(15-9-5-3-6-10-15)13-21-14-18(17,20-2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
BOJRBEPACRKSCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CSCC1(C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-3,4-diphenylthiolane typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiolane derivatives under specific conditions. One common method includes the use of a phase-transfer catalyst to facilitate the reaction between the aldehyde and thiolane in the presence of a base .
Industrial Production Methods: Industrial production of 3,4-Dimethoxy-3,4-diphenylthiolane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-3,4-diphenylthiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3,4-Dimethoxy-3,4-diphenylthiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-3,4-diphenylthiolane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Hydroxy Groups
A closely related analog, 3,4-dihydroxy-3,4-diphenylthiolane , replaces methoxy groups with hydroxyl (-OH) substituents. Key differences include:
- Polarity and Solubility : Hydroxy groups enhance polarity and hydrogen-bonding capacity, increasing water solubility compared to the lipophilic methoxy analog.
- Reactivity : Hydroxy groups are more prone to oxidation and participate in acid-base interactions, whereas methoxy groups stabilize aromatic systems via resonance donation.
- Biological Activity: Hydroxy-substituted thiolanes may exhibit stronger antioxidant properties, analogous to phenolic compounds like caffeic acid ().
Heterocycle Modifications: Thiolane vs. Tetrahydrofuran (THF)
Replacing the sulfur atom in the thiolane ring with oxygen yields 3,4-dimethoxy-3,4-diphenyltetrahydrofuran . Differences include:
- Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces ring strain and alters electron density distribution.
- Synthetic Accessibility: Thiolanes are less common than oxygenated analogs, requiring specialized synthetic routes (e.g., selective hydrogenation, as noted in ).
Halogen-Substituted Analogs
Fluorinated derivatives, such as 3,4-difluorophenylacetic acid (), differ significantly:
- Electron-Withdrawing Effects : Fluorine substituents reduce electron density, contrasting with methoxy’s electron-donating nature. This impacts reactivity in electrophilic substitution reactions.
Stereochemical Considerations
Stereochemistry plays a critical role in the properties of such compounds. For example, highlights discrepancies in NMR data for dihydro-3,4-dimethoxycubebin isomers due to non-selective hydrogenation during synthesis. Similarly, 3,4-Dimethoxy-3,4-diphenylthiolane’s stereochemistry (e.g., cis vs. trans configurations) could influence:
- Crystallinity : Diastereomers may exhibit distinct melting points and solubility.
- Biological Interactions : Enantiomers might display divergent pharmacological activities, as seen in chiral amines like (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine ().
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